![molecular formula C12H14FNO4S2 B2550850 1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797017-27-6](/img/structure/B2550850.png)
1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
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Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and fluorophenyl groups. Sulfonyl groups are known to participate in a variety of chemical reactions .Scientific Research Applications
- (S)-(-)-1-(4-Fluorophenyl)ethylamine is commonly employed in organic synthesis. It acts as a ligand, forming coordination complexes. For instance, it reacts with palladium(II) acetate to create diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) . These complexes find applications in catalysis and materials science.
- The compound’s unique structure makes it useful in polymer chemistry. Researchers have explored its incorporation into partially sulfonated poly(arylene ether sulfone)s (PSPAESs). For instance, 5-((4-fluorophenyl)sulfonyl)-2-hydroxybenzenesulfonic acid, derived from this compound, has been used as a hydrophilic monomer . PSPAESs exhibit amphiphilic behavior and can self-assemble into interesting nanostructures.
Organic Synthesis and Ligand Formation
Polymer Chemistry
properties
IUPAC Name |
1-cyclopropylsulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S2/c13-9-1-3-10(4-2-9)19(15,16)12-7-14(8-12)20(17,18)11-5-6-11/h1-4,11-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLDHYWOVEXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine |
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